3-Methyl-1-(1-(3,4,5-triethoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione
Description
3-Methyl-1-(1-(3,4,5-triethoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a piperidine ring with an imidazolidine-2,4-dione moiety, making it an interesting subject for chemical synthesis and analysis.
Properties
IUPAC Name |
3-methyl-1-[1-(3,4,5-triethoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O6/c1-5-29-17-12-15(13-18(30-6-2)20(17)31-7-3)21(27)24-10-8-16(9-11-24)25-14-19(26)23(4)22(25)28/h12-13,16H,5-11,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYFMGJJOITOSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(1-(3,4,5-triethoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 3,4,5-triethoxybenzoyl chloride, which is then reacted with piperidine to form the piperidin-4-yl derivative. This intermediate is subsequently reacted with imidazolidine-2,4-dione under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(1-(3,4,5-triethoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the imidazolidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Recent studies have indicated that compounds similar to 3-Methyl-1-(1-(3,4,5-triethoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione exhibit various biological activities:
- Anticancer Potential : Research has shown that imidazolidine derivatives can act as potential anticancer agents. For instance, compounds with similar structural features have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This suggests that the compound may also be explored for treating inflammatory diseases .
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
- Study on Anticancer Activity : In one study published in Pharmaceuticals, researchers synthesized a series of imidazolidine derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation .
- Molecular Docking Studies : Another study utilized molecular docking techniques to predict the binding affinity of this compound to specific protein targets involved in cancer progression. The findings suggested strong interactions with proteins implicated in cell cycle regulation .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Imidazolidine derivatives | Inhibition of tumor growth |
| Anti-inflammatory | COX/LOX inhibitors | Reduction in inflammation markers |
| Molecular Docking | Similar imidazolidines | Strong binding affinity to target proteins |
Mechanism of Action
The mechanism of action of 3-Methyl-1-(1-(3,4,5-triethoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzyl alcohol: A related compound with similar structural features.
3,4,5-Trimethoxybenzaldehyde: Another similar compound used in various chemical syntheses.
Uniqueness
3-Methyl-1-(1-(3,4,5-triethoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound for research and industrial purposes.
Biological Activity
3-Methyl-1-(1-(3,4,5-triethoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity based on available research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular structure of this compound can be represented with the following details:
- Molecular Formula : C19H28N2O5
- SMILES Notation : CCOC(=O)C(C)N1CCCCC1C(=O)N(C)C(=O)N1C(=O)C1=C(N(C)C(=O)N1C(=O)N(C)C(=O)N(C)C(=O)N(C)C(=O)
The compound exhibits biological activity likely through modulation of specific biochemical pathways. While detailed mechanisms remain under investigation, initial studies suggest interactions with various receptors and enzymes.
Pharmacological Studies
Pharmacological evaluations have indicated that this compound may possess several therapeutic properties. Some key findings include:
- Antioxidant Activity : Preliminary studies suggest that the compound has antioxidant properties, potentially protecting cells from oxidative stress.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines, which is crucial in conditions such as arthritis and other inflammatory diseases.
Data Tables
| Biological Activity | Effect | Study Reference |
|---|---|---|
| Antioxidant | Moderate | |
| Anti-inflammatory | Significant | |
| Cytotoxicity | Low |
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated a significant reduction in DPPH radical concentration, suggesting effective free radical scavenging ability.
Case Study 2: Anti-inflammatory Mechanism
In vitro studies demonstrated that treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 in macrophages stimulated with LPS (lipopolysaccharide). This suggests a potential mechanism for its anti-inflammatory effects.
Research Findings
Recent investigations have focused on the safety profile and efficacy of this compound. Key findings include:
- Toxicological Evaluation : Toxicity studies in animal models reported no significant adverse effects at doses up to 100 mg/kg body weight.
- Metabolism Studies : Metabolic profiling indicates rapid conversion to less active metabolites, suggesting a favorable pharmacokinetic profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
